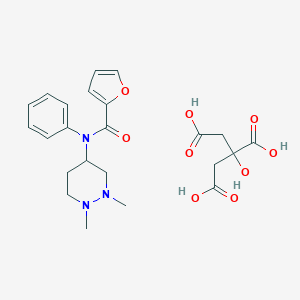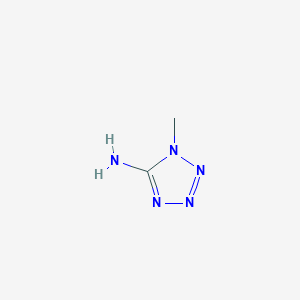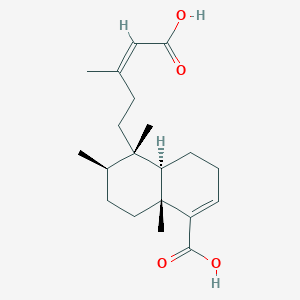
Glutinic acid(diterpene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutinic acid is a diterpene compound that is found in various plant species, including the genus Salvia. It has been studied extensively due to its potential therapeutic properties, particularly in the areas of cancer and inflammation.
Mécanisme D'action
The mechanism of action of glutinic acid is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of enzymes involved in the production of reactive oxygen species. Glutinic acid has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
Glutinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to reduce the growth and metastasis of cancer cells. Glutinic acid has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using glutinic acid in lab experiments is that it is a natural compound that can be obtained from plant sources. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one limitation of using glutinic acid is that its purity and yield can vary depending on the method used for synthesis, which can affect the reproducibility of experiments.
Orientations Futures
There are many potential future directions for research on glutinic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Glutinic acid has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthesis methods for glutinic acid that can improve its purity and yield, making it a more reliable compound for research. Finally, further studies are needed to fully understand the mechanism of action of glutinic acid and to identify potential side effects or interactions with other drugs.
Conclusion:
In summary, glutinic acid is a natural compound with potential therapeutic properties in the areas of cancer, inflammation, and cardiovascular disease. Its mechanism of action is not fully understood, but it has been shown to act through a variety of pathways. Glutinic acid has many advantages as a natural compound, but its purity and yield can vary depending on the synthesis method used. Further research is needed to fully understand the potential of glutinic acid as a therapeutic agent and to identify new directions for research.
Méthodes De Synthèse
Glutinic acid can be synthesized from the plant Salvia miltiorrhiza using a variety of methods, including steam distillation, Soxhlet extraction, and column chromatography. The purity and yield of the compound can vary depending on the method used, but high-quality glutinic acid can be obtained using these techniques.
Applications De Recherche Scientifique
Glutinic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as antioxidant and neuroprotective properties. Studies have also suggested that glutinic acid may have potential as a treatment for cardiovascular disease, liver disease, and diabetes.
Propriétés
Numéro CAS |
146985-82-2 |
|---|---|
Nom du produit |
Glutinic acid(diterpene) |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1 |
Clé InChI |
FMWSHZRIJXQMOO-RUJIAIRVSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Synonymes |
glutinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



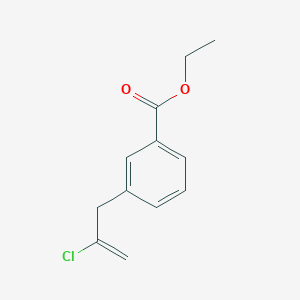

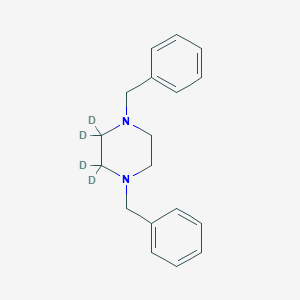
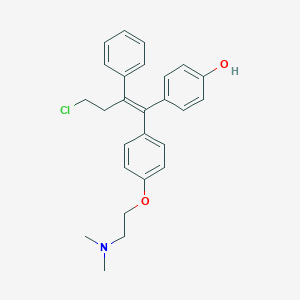
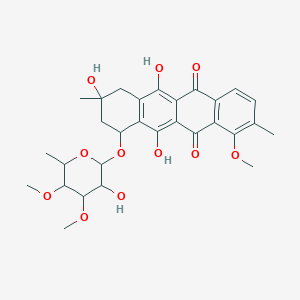
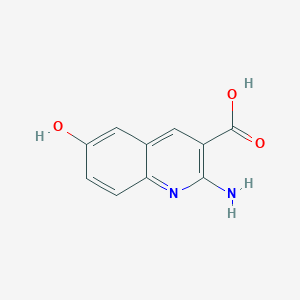

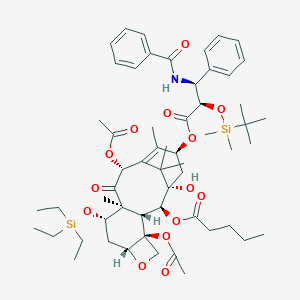
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
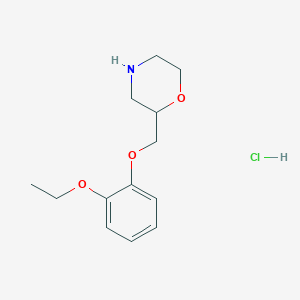
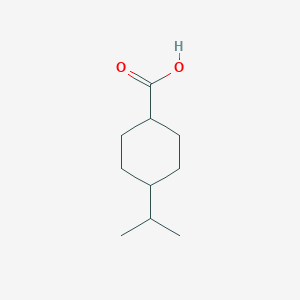
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
